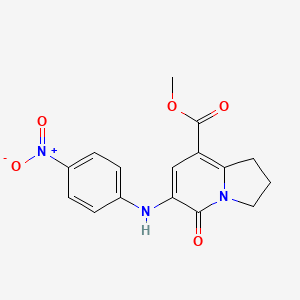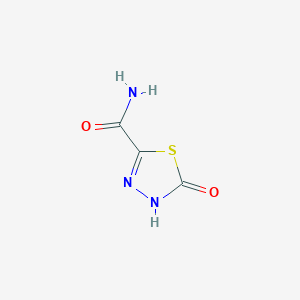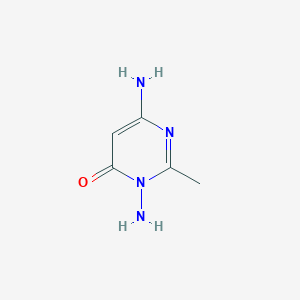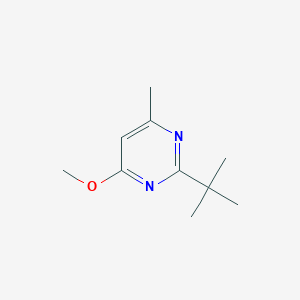![molecular formula C9H13N3 B13116787 5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles. This compound is characterized by the presence of two methyl groups at the 5th and 6th positions of the benzimidazole ring, and an amine group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine involves the reaction of 2-amino-5,6-dimethylbenzimidazole with appropriate reagents under controlled conditions . Another method involves the reaction of diethyl oxalate with 2-amino-5,6-dimethylbenzimidazole in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at different positions on the benzimidazole ring.
Applications De Recherche Scientifique
5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure but with a phenyl group instead of an amine group.
2-Amino-5,6-dimethylbenzimidazole: Lacks the dihydro component but shares the dimethyl substitution pattern.
Uniqueness
5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
5,6-dimethyl-2,3-dihydro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C9H13N3/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4,9,11-12H,10H2,1-2H3 |
Clé InChI |
GCLXMHLJVGXQHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)NC(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13116705.png)













